molecular formula C18H18ClNO5 B2778597 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide CAS No. 1421456-21-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide

Cat. No. B2778597
M. Wt: 363.79
InChI Key: KIUWZBZITQCPMK-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a 1,3-dioxole ring . This moiety is often found in various pharmaceuticals and natural products .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using methods such as the Schiff base method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible spectroscopy, and NMR . These techniques can provide information about the crystal structure, functional groups, electronic transitions, and chemical shifts of the compound .

Scientific Research Applications

Sigma-2 Receptor Probe

The compound has been explored as a novel sigma-2 receptor probe, indicating its utility in studying sigma2 receptors in vitro. The development and evaluation of this compound, along with its radiolabeled analogs, have helped in understanding the pharmacologic profile of sigma2 receptors, making it a valuable tool for receptor binding studies (Xu et al., 2005).

Antipsychotic Agents

Research into antipsychotic agents has also utilized similar compounds, focusing on their synthesis, antidopaminergic properties, and the potential to indicate a low tendency to induce extrapyramidal side effects in humans. This area of study highlights the compound's relevance in developing treatments for psychiatric disorders (Högberg et al., 1990).

Molecular Interactions

The molecular structure and intermolecular interactions of related benzamide derivatives have been analyzed through acylation reactions, characterized by NMR, and crystallography. This research is crucial for understanding the compound's behavior in different environments and for designing drugs with optimal interaction profiles (Karabulut et al., 2014).

Antimicrobial and Antioxidant Activities

A study focusing on the antimicrobial and antioxidant activities of a new benzamide isolated from endophytic Streptomyces highlights the compound's potential in addressing microbial infections and oxidative stress. This research opens avenues for developing therapeutic agents based on benzamide derivatives (Yang et al., 2015).

Antioxidant Agents

The preparation and evaluation of N-arylbenzamides, including compounds similar to the one , have shown promising antioxidative properties. This study underscores the potential of such compounds in designing potent antioxidants, beneficial for preventing oxidative stress-related diseases (Perin et al., 2018).

Serotonin-3 Receptor Antagonists

Research into the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, which include similar structural features, has identified potent serotonin-3 receptor antagonists. This highlights the compound's relevance in studying and potentially treating conditions associated with serotonin regulation (Kuroita et al., 1996).

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-23-15-5-3-12(19)9-13(15)18(22)20-7-6-14(21)11-2-4-16-17(8-11)25-10-24-16/h2-5,8-9,14,21H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUWZBZITQCPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide

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